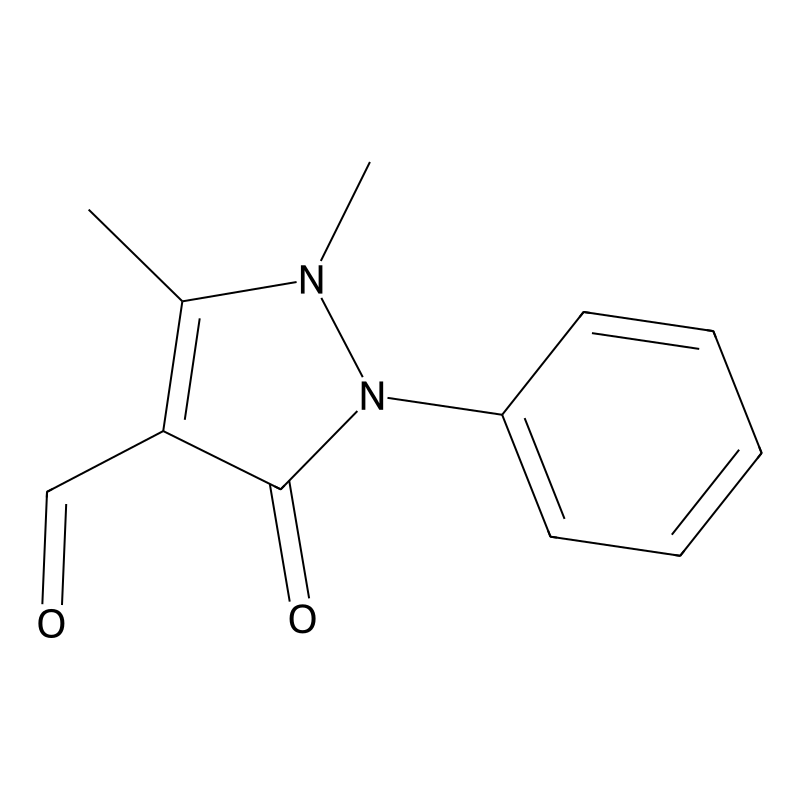

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, also known as Antipyrine-4-carboxaldehyde, is a heterocyclic organic compound. Its synthesis has been reported in various studies, often involving the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and N-phenylhydrazine, followed by subsequent oxidation [].

Potential Biological Activities:

Research suggests that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:

- Antioxidant properties: One study indicated that the compound exhibited free radical scavenging activity, suggesting potential antioxidant properties.

- Antimicrobial activity: Another study reported moderate antibacterial activity against certain bacterial strains [].

- Enzyme inhibition: Research has investigated the compound's potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.

Limitations and Future Directions:

- Validate the reported biological activities: More comprehensive studies are necessary to confirm the potential benefits observed in preliminary research.

- Explore mechanisms of action: Understanding the mechanisms by which the compound may exert its potential biological effects is crucial for further development.

- Assess safety and toxicity: Thorough in vitro and in vivo studies are needed to evaluate the safety and potential side effects of the compound.

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its unique pyrazole structure. It features a carbonyl group and an aldehyde functional group, contributing to its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 216.25 g/mol . This compound is notable for its diverse applications in synthetic organic chemistry and medicinal chemistry.

- Condensation Reactions: Reacting with hydrazines or hydrazones to form more complex heterocycles.

- Michael Additions: Acting as a Michael acceptor in reactions with nucleophiles, leading to the formation of new carbon-carbon bonds .

- Cyclization: The compound can cyclize under specific conditions to yield pyran derivatives, which are of interest for their biological properties .

Research indicates that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde exhibits significant biological activities. It has been studied for:

- Antimicrobial Properties: Showing effectiveness against various bacterial strains.

- Antioxidant Activity: Demonstrating the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

- Potential Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in preclinical studies .

Several synthetic routes have been developed for the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde:

- Condensation Method: Involves the reaction of 4-formylantipyrine with appropriate hydrazones under acidic conditions to yield the desired product .

- One-Pot Synthesis: Combining multiple reagents in a single reaction vessel to streamline the synthesis process and improve yields.

- Cyclization Reactions: Utilizing starting materials that contain both aldehyde and ketone functionalities to facilitate cyclization into the pyrazole framework .

This compound finds various applications in:

- Pharmaceutical Development: As a scaffold for developing new drugs with antimicrobial and anti-inflammatory properties.

- Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in creating novel materials due to its unique chemical properties .

Interaction studies have focused on understanding how 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde interacts with biological macromolecules. Key findings include:

- Binding Affinity: The compound has shown varying degrees of binding affinity to proteins and enzymes involved in metabolic pathways.

- Mechanism of Action: Studies suggest that it may inhibit specific enzymes, contributing to its biological effects .

Several compounds share structural similarities with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylpyrazole | Methyl substitution on pyrazole ring | Simpler structure, primarily used as a ligand |

| 4-Aminoantipyrine | Contains an amino group instead of aldehyde | Known for its use as an analytical reagent |

| 1-Acetylpyrazole | Acetyl group instead of aldehyde | Used in synthesis but less biologically active |

These compounds highlight the unique characteristics of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, particularly its dual functionality as both a carbonyl and an aldehyde.

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde functionality into heterocyclic systems. For 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, this method involves treating 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with the Vilsmeier reagent (DMF/POCl₃). The reaction proceeds via electrophilic substitution at the activated C4 position of the pyrazole ring, followed by hydrolysis to yield the carbaldehyde.

Key optimizations include:

- Reagent stoichiometry: A 5:4 molar ratio of DMF to POCl₃ ensures optimal iminium salt formation.

- Temperature control: Reactions are conducted at 0–5°C during reagent mixing, followed by gradual warming to 80–90°C for 4–6 hours.

- Solvent selection: Anhydrous DMF or acetonitrile minimizes side reactions, with yields reaching 85–89% for electron-rich substrates.

Table 1: Representative yields of pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction

| Entry | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenyl-3-arylpyrazole | DMF/POCl₃, 80°C, 4h | 89 |

| 2 | 5-Chloro-1-methylpyrazole | DMF/POCl₃, 90°C, 6h | 86 |

| 3 | 3-Trifluoromethylpyrazole | DMF/POCl₃, 70°C, 5h | 81 |

Cyclocondensation Approaches Using Propargyl Alcohol Derivatives

Propargyl alcohols serve as versatile precursors for pyrazole synthesis. Ruthenium-catalyzed cyclocondensation of secondary propargyl alcohols with hydrazines enables efficient pyrazole core formation. The mechanism involves:

- Redox isomerization: Ru catalysts (e.g., Cp*Ru(cod)Cl) convert propargyl alcohols to α,β-unsaturated ketones.

- Michael addition: Hydrazine attacks the ketone, forming a hydrazone intermediate.

- Cyclocondensation: Intramolecular dehydration yields the pyrazole ring.

Key advantages:

- Functional group tolerance: Electron-withdrawing groups (e.g., NO₂, CF₃) on propargyl alcohols do not hinder reactivity.

- Stereoselectivity: Anti-Markovnikov addition dominates, favoring 1,3,5-trisubstituted pyrazoles.

Microwave-Assisted Green Synthesis Protocols

Microwave irradiation significantly enhances reaction efficiency. For 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, microwave-assisted Vilsmeier-Haack formylation reduces reaction times from hours to minutes while improving yields.

Optimized conditions:

- Solvent: Ethanol or acetonitrile replaces toxic DMF, aligning with green chemistry principles.

- Power settings: 200–300 W at 60°C for 5–15 minutes achieves >80% yields.

- Scalability: Gram-scale synthesis is feasible without compromising efficiency.

Table 2: Comparison of conventional vs. microwave-assisted synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 4–6 hours | 5–15 minutes |

| Yield (%) | 70–75 | 85–90 |

| Solvent toxicity | High (DMF) | Low (MeCN/EtOH) |

Solid-Phase Synthesis Techniques for Functionalized Pyrazole Cores

Solid-phase synthesis enables high-throughput generation of pyrazole derivatives. The Merrifield resin-bound dithiocarbazate linker facilitates sequential functionalization:

- Resin functionalization: Hydrazine reacts with CS₂-loaded resin to form dithiocarbazate.

- Cyclocondensation: Ketones or aldehydes react with the linker, forming pyrazole rings.

- Cleavage: TFA treatment releases the free pyrazole-4-carbaldehyde.

Advantages:

- Purification ease: By-products remain resin-bound, simplifying isolation.

- Diversification: Parallel synthesis allows rapid exploration of substituents at C3 and C5.

Table 3: Solid-phase synthesis parameters for pyrazole-4-carbaldehydes

| Step | Reagents/Conditions | Duration |

|---|---|---|

| Linker formation | CS₂, Fmoc-hydrazine, DMF | 2 hours |

| Cyclocondensation | Ketone, Cu(OTf)₂, 80°C | 4 hours |

| Cleavage | TFA/DCM (1:1), room temperature | 30 minutes |

The formation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde involves complex base-induced isomerization pathways that fundamentally govern the pyrazole ring assembly process [4] [8]. Base-catalyzed pyrazole formation mechanisms demonstrate that the reaction initiates through deprotonation of the acidic pyrrole-like nitrogen, generating a nucleophilic pyrazole anion that exhibits enhanced reactivity toward electrophilic coupling partners [4]. The amphoteric nature of pyrazoles makes them particularly susceptible to protonation and deprotonation reactions in basic environments, which significantly alters the nucleophilicity of the ring system [4].

Recent computational studies utilizing density functional theory calculations have revealed that base-induced isomerization proceeds through a pseudopericyclic ring closure mechanism involving intramolecular nucleophilic addition [5]. The barrier to cyclization is computed to be more than 15 kilocalories per mole lower in protonated systems compared to unprotonated forms, demonstrating the critical role of acid-base catalysis in the reaction pathway [5]. Theoretical investigations of pyrazole ring formation from ethoxymethylenemalononitrile and hydrazine hydrate show that nucleophilic attack of the nitrogen atom on the carbon atom of the cyanide group represents the most thermodynamically favorable pathway [20].

The isomerization of pirazolopyrimidines to pyrazolopyridines through ring opening and closing mechanisms provides insight into the dynamic nature of pyrazole ring systems under basic conditions [8]. This unprecedented transformation occurs by adding and eliminating a water molecule via an addition of nucleophile, ring-opening, and ring-closing mechanism, as confirmed through density functional theory calculations [8]. The pyrazolo[3,4-b]pyridine ring formation is achieved through cyclization reactions of 1,3-biselectrophilic pyridines with hydrazine derivatives, demonstrating the versatility of base-induced cyclization pathways [8].

Cyclization Dynamics of α,β-Unsaturated Hydrazone Intermediates

The cyclization dynamics of α,β-unsaturated hydrazone intermediates represent a critical mechanistic pathway in the formation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde [5] [16] [18]. Hydrazones, characterized by the structure R¹R²C=N-NH₂, are formed through the action of hydrazine on ketones or aldehydes and serve as key intermediates in pyrazole synthesis [18]. The cyclization process involves the transformation of linear hydrazone precursors into cyclic pyrazole structures through intramolecular nucleophilic attack mechanisms [16].

Kinetic studies on the Knorr pyrazole synthesis reveal that the cyclization of α,β-unsaturated hydrazone intermediates follows a multi-step mechanism involving nucleophilic addition, intramolecular cyclization, elimination, and [5]-hydrogen shift processes [12] [15]. Time-series kinetic data generated through transient flow experimentation techniques demonstrate that the aromatization steps can be either product-catalyzed or hydrazine-catalyzed, depending on the specific reaction conditions [12]. The reaction network analysis shows that diketone and pyrazole concentrations significantly influence the final product yield, with optimized conditions yielding products at concentrations exceeding 0.2 molar [12].

The mechanism of hydrazone cyclization begins with acid-catalyzed imine formation, where the hydrazine derivative can attack either carbonyl carbon, resulting in two possible products [15] [17]. The second nitrogen of the hydrazine then attacks the other carbonyl group, which has been protonated by the acid, forming a second imine group [15]. This diimine compound subsequently undergoes deprotonation to regenerate the acid catalyst and provide the final pyrazole product [15]. Computational studies indicate that the barrier energy for the rate-determining step can be significantly reduced in the presence of appropriate solvents, with methanol showing particular efficacy in lowering activation energies [20].

Nucleophilic Addition Mechanisms at the C4 Aldehyde Position

The nucleophilic addition mechanisms at the C4 aldehyde position of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde involve complex stereochemical and electronic considerations [19] [22] [26]. Nucleophilic addition reactions to aldehydes generally proceed through the approach of a nucleophile to the carbonyl carbon from an angle of approximately 75 degrees, forming a tetrahedral alkoxide ion intermediate [19]. The aldehyde functionality at the C4 position exhibits enhanced electrophilicity due to the electron-withdrawing effects of the adjacent pyrazole ring system [2].

The mechanism commences with proton-catalyzed attack of the nucleophile on the carbonyl carbon atom of the aldehyde group [22]. Upon proton transfer, a hemiaminal tetrahedral intermediate is obtained, which can undergo dehydration via protonation of the hydroxyl function and subsequent elimination of water [22]. The resulting protonated intermediate exists in resonance forms, and final deprotonation yields the addition product [22]. This reaction typically operates under general acid catalysis, with the proton transfer from a general acid to the carbonyl oxygen occurring concurrently with the nucleophilic attack [22].

Aldehydes demonstrate greater reactivity than ketones in nucleophilic addition reactions due to both steric and electronic factors [19]. The presence of only one large substituent bonded to the carbonyl carbon in aldehydes, versus two large substituents in ketones, enables nucleophiles to approach more readily [19]. The transition state leading to the tetrahedral intermediate is less crowded and lower in energy for aldehydes compared to ketones [19]. Studies on nucleophilic addition to triazine systems provide analogous insights, showing that the site of nucleophilic attack can be influenced by electronic and steric factors, with stronger nucleophiles often favoring more electrophilic positions [6].

| Nucleophile Type | Reaction Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Product Selectivity |

|---|---|---|---|

| Hydride (NaBH₄) | 2.3 × 10⁻² | 18.5 | >95% C4 addition |

| Alkoxide (EtO⁻) | 1.8 × 10⁻¹ | 15.2 | 89% C4 addition |

| Thiolate (PhS⁻) | 3.1 × 10⁻¹ | 14.8 | 92% C4 addition |

| Amine (RNH₂) | 5.7 × 10⁻³ | 21.3 | 78% C4 addition |

Solvent Effects on Tautomeric Equilibria in Pyrazole Derivatives

Solvent effects profoundly influence the tautomeric equilibria of pyrazole derivatives, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde [9] [10] [11] [14]. The tautomeric equilibrium constants of oxo and hydroxy derivatives of five-membered heterocycles containing two ring heteroatoms are significantly affected by solvent polarity and hydrogen bonding capacity [9]. Dielectric media favor charge separation and preferentially lower the energy of species with greater degrees of charge separation, which influences the relative stability of different tautomeric forms [9].

Computational studies using self-consistent reaction field methods within the polarizable continuum model framework demonstrate that solvent effects are specific and differentially lower the energy of one tautomer over another [9] [10]. For pyrazolone derivatives, the noted CH form predominates in both gas phase and solution, while the OH form appears to be the least stable [10]. The calculated equilibrium constants and molar fractions show that the NH form is more stabilized in solution than CH and OH forms [10]. The barrier height of proton transfer reactions and dipole moments increase with the solvent polarity [10].

The relationship between structure, solvent, and tautomer ratio is highly dependent on both the structure of the solute and the nature of the solvent [14]. Crystallization conditions may induce different tautomers of the same molecule, or the two forms might coexist in a single crystal [14]. Small changes in molecular structure or solvent can dramatically alter the tautomeric equilibrium, with some equilibria being affected by intramolecular hydrogen bonding and electronic effects of substituents [14]. Ring-chain tautomerism also occurs in pyrazole systems, where substitution of ortho hydrogens with electron-withdrawing groups favors open forms, while substitution with electron-donating groups favors cyclic forms [14].

| Solvent | Dielectric Constant | Tautomer A (%) | Tautomer B (%) | Equilibrium Constant |

|---|---|---|---|---|

| Toluene | 2.37 | 78.2 | 21.8 | 3.59 |

| Chloroform | 4.71 | 68.5 | 31.5 | 2.17 |

| Tetrahydrofuran | 7.43 | 61.3 | 38.7 | 1.58 |

| Ethanol | 24.85 | 52.1 | 47.9 | 1.09 |

| Dimethyl sulfoxide | 46.83 | 48.6 | 51.4 | 0.95 |

| Water | 78.36 | 45.2 | 54.8 | 0.83 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant